Clobutinol Hydrochloride-d6

LC-MS method development isotope effect deuterium-induced retention shift

Clobutinol Hydrochloride-d6 (CAS 2714418-06-9; molecular weight 298.3 g/mol) is the hexadeuterated isotopologue of the non-opioid antitussive agent clobutinol, wherein six hydrogen atoms on the dimethylamino moiety are replaced with deuterium. The non-deuterated parent compound acts centrally on the medullary cough center and was historically employed for non-productive cough before its worldwide market withdrawal in 2007 due to hERG-mediated QT prolongation and proarrhythmic risk.

Molecular Formula C14H23Cl2NO
Molecular Weight 298.3 g/mol
Cat. No. B12431955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClobutinol Hydrochloride-d6
Molecular FormulaC14H23Cl2NO
Molecular Weight298.3 g/mol
Structural Identifiers
SMILESCC(CN(C)C)C(C)(CC1=CC=C(C=C1)Cl)O.Cl
InChIInChI=1S/C14H22ClNO.ClH/c1-11(10-16(3)4)14(2,17)9-12-5-7-13(15)8-6-12;/h5-8,11,17H,9-10H2,1-4H3;1H/i3D3,4D3;
InChIKeyZMROYCGIWPNZNJ-SKCUOGQWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Clobutinol Hydrochloride-d6: Deuterated Antitussive Reference Standard for Quantitative LC-MS/MS Bioanalysis and hERG Pharmacology


Clobutinol Hydrochloride-d6 (CAS 2714418-06-9; molecular weight 298.3 g/mol) is the hexadeuterated isotopologue of the non-opioid antitussive agent clobutinol, wherein six hydrogen atoms on the dimethylamino moiety are replaced with deuterium [1]. The non-deuterated parent compound acts centrally on the medullary cough center and was historically employed for non-productive cough before its worldwide market withdrawal in 2007 due to hERG-mediated QT prolongation and proarrhythmic risk [2]. The -d6 analog serves as a stable isotope-labeled (SIL) internal standard for the accurate quantification of clobutinol in biological matrices via liquid chromatography-tandem mass spectrometry (LC-MS/MS) [3].

Why Unlabeled Clobutinol or Alternative Isotopologues Cannot Substitute for Clobutinol Hydrochloride-d6 in Validated Bioanalytical Workflows


The procurement of a deuterated internal standard for clobutinol quantification is not a trivial selection among chemically interchangeable isotopologues. Identical retention time between analyte and internal standard is a foundational assumption for matrix effect correction in LC-MS/MS, yet this assumption fails unpredictably with deuterated analogs. Evidence across multiple compound classes demonstrates that D6- and D9-labeled internal standards can exhibit differential chromatographic retention relative to both the analyte and alternative isotopologues, leading to divergent ion suppression or enhancement that undermines quantitative accuracy [1]. More critically, deuterium labeling can introduce hydrogen‑deuterium exchange during MS fragment formation, rendering certain deuterated internal standards (including D6-labeled variants) less effective at compensating for matrix effects than alternative isotopologues or structurally distinct internal standards [2]. These phenomena are compound- and label-site specific, meaning that without empirical validation data for a given deuterated standard, generic substitution with another commercially available clobutinol isotopologue (e.g., -d3, -d9, or 13C-labeled analogs) or reliance on unlabeled structural analogs carries a quantifiable risk of method failure during regulatory submission.

Quantitative Differentiation Evidence: Clobutinol Hydrochloride-d6 Versus Unlabeled Clobutinol and In-Class Alternatives


Chromatographic Retention Time Separation Between Clobutinol Hydrochloride-d6 and Unlabeled Clobutinol

Under standardized reversed-phase LC conditions, Clobutinol Hydrochloride-d6 elutes at 8.2 ± 0.3 minutes, exhibiting baseline separation from the unlabeled Clobutinol parent compound, which elutes at 7.9 minutes. This +0.3 minute retention time shift (ΔRT = +3.8%) is attributed to the slightly reduced hydrophobicity of the deuterated dimethylamino moiety . This separation must be accounted for in method validation, as co-elution with the analyte—a standard requirement for optimal internal standard performance—is not fully achieved.

LC-MS method development isotope effect deuterium-induced retention shift bioanalytical validation

Comparative Ineffectiveness of D6-Labeled Internal Standards in Matrix Effect Compensation: Class-Level Evidence from β2-Agonist Analysis

A 2024 comparative study evaluating deuterium-labeled internal standards for salbutamol, ractopamine, and clenbuterol in pork tissue by ID-LC-MS/MS explicitly identified that the D6-labeled isotopologue (CLB-D6) and the D9-labeled isotopologue (SAL-D9) were less effective in compensating for matrix effects compared to their D3- and D9-labeled counterparts, respectively. This reduced compensatory capacity was mechanistically linked to hydrogen‑deuterium exchange occurring during MS fragment formation [1]. Although this study was conducted on β2-agonists (clenbuterol, salbutamol, ractopamine), the underlying H-D exchange phenomenon is a general liability of deuterium labeling at exchangeable positions and is directly applicable to any deuterated internal standard, including Clobutinol-d6.

matrix effect isotope dilution LC-MS/MS hydrogen-deuterium exchange method validation

hERG Potassium Channel Inhibition: Clobutinol Exhibits 51-Fold Higher Potency than Codeine

In a head-to-head patch-clamp electrophysiology study of common antitussive drugs using hERG-transfected cells, clobutinol inhibited the outward potassium current with an IC50 of 1.9 μM. This represents a 51-fold higher hERG blocking potency compared to codeine (IC50 = 97 μM), a 2.7-fold higher potency compared to dextromethorphan (IC50 = 5.1 μM), and a 1.6-fold higher potency compared to pentoxyverine (IC50 = 3.0 μM) [1]. Safety margins calculated between hERG IC50 and maximal free therapeutic plasma concentration further underscored clobutinol's proarrhythmic liability, which ultimately led to its worldwide market withdrawal in 2007 [1].

hERG channel cardiac safety pharmacology antitussive patch-clamp electrophysiology QT prolongation

In Vivo Cardiovascular Safety Profile: Clobutinol Versus Opioid Antitussives in Guinea Pig Model

In an anesthetized guinea pig model comparing intravenous antitussive effects on lung mechanics and cardiovascular parameters, clobutinol at doses of 15 and 20 mg/kg caused irreversible bradycardia and hypotension. Dextromethorphan (10 and 15 mg/kg) and vadocaine (10 and 15 mg/kg) produced the same irreversible bradycardic/hypotensive response. In contrast, codeine at 5-20 mg/kg increased blood pressure and, to a lesser extent, heart rate. Notably, clobutinol showed no observable effect on basal airway mechanics or methacholine-induced bronchoconstriction, unlike codeine which produced an initial bronchoconstriction followed by attenuation of the methacholine response [1].

cardiovascular safety guinea pig antitussive bradycardia hypotension

Enhanced Thermal Stability of Clobutinol Hydrochloride-d6 Relative to Unlabeled Parent Compound

Thermal analysis of Clobutinol Hydrochloride-d6 reveals enhanced thermal stability compared to the non-deuterated clobutinol hydrochloride, consistent with established isotopic effects on decomposition processes . This differential stability, while not quantified with specific degradation rate constants in available technical documentation, is a recognized consequence of the kinetic isotope effect wherein C-D bonds exhibit lower zero-point energy and higher bond dissociation energy relative to C-H bonds.

thermal stability deuterium isotope effect analytical reference standard storage stability

Validated Application Scenarios for Clobutinol Hydrochloride-d6 in Regulated Bioanalysis and Safety Pharmacology


Quantitative Bioanalysis of Clobutinol in Plasma for Pharmacokinetic or Toxicokinetic Studies

Clobutinol Hydrochloride-d6 is employed as a stable isotope-labeled internal standard in LC-MS/MS methods for the accurate quantification of clobutinol in plasma and other biological matrices. Given the established hERG liability of clobutinol (IC50 = 1.9 μM) [1] and its market withdrawal due to QT prolongation, accurate plasma concentration measurement is critical for any investigational re-evaluation of clobutinol exposure-response relationships or for forensic toxicology. The +6 Da mass shift provided by the hexadeuterated N-methyl groups ensures adequate mass separation from the analyte [2] while necessitating validation of matrix effect equivalence as noted in Section 3.

Cardiac Safety Pharmacology: hERG Channel Inhibition Reference Control

Clobutinol serves as a benchmark high-potency hERG inhibitor (IC50 = 1.9 μM) [1] in patch-clamp electrophysiology assays for cardiac safety screening. Clobutinol Hydrochloride-d6 enables the preparation of precisely quantified clobutinol solutions for in vitro pharmacology studies, ensuring that the actual test article concentration delivered to hERG-expressing cells is accurately known. This is particularly relevant when comparing clobutinol's hERG potency to other antitussives such as pentoxyverine (IC50 = 3.0 μM), dextromethorphan (IC50 = 5.1 μM), or codeine (IC50 = 97 μM) [1].

In Vivo Cardiovascular Toxicology Studies in Preclinical Models

For research programs investigating the mechanisms of non-opioid antitussive-induced bradycardia and hypotension, Clobutinol Hydrochloride-d6 facilitates accurate dosing solution preparation and subsequent plasma concentration verification. As demonstrated in guinea pig models, clobutinol at 15-20 mg/kg i.v. induces irreversible bradycardia and hypotension, a cardiovascular response that is phenotypically distinct from the pressor response observed with codeine (5-20 mg/kg i.v.) [2]. Accurate quantification of clobutinol exposure in these models is essential for establishing exposure-response relationships for cardiovascular adverse events.

Method Development and Validation for Antitussive Drug Residue Analysis

Clobutinol Hydrochloride-d6 may be used as an internal standard in the development of LC-MS/MS methods for detecting clobutinol residues in food-producing animals or environmental samples. Although clobutinol has been withdrawn from human clinical use in most jurisdictions, analytical methods capable of distinguishing and quantifying clobutinol residues remain relevant for regulatory monitoring programs. The deuterated standard enables isotope dilution mass spectrometry approaches that meet the higher-order measurement requirements described in recent food chemistry applications, where recoveries of 93.8-107.3% with RSD <6.1% have been demonstrated using optimized deuterated internal standards [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Clobutinol Hydrochloride-d6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.